molecular formula C13H9ClN2O2 B12649610 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- CAS No. 108664-29-5

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)-

Cat. No.: B12649610
CAS No.: 108664-29-5
M. Wt: 260.67 g/mol
InChI Key: FNKSZCYWCKCZBX-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- is a chemical compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone ring substituted with a 4-chlorobenzoyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the 4-chlorobenzoyl group or the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidinone derivatives.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- can be compared with other similar compounds, such as:

    4(3H)-Pyrimidinone, 3-(1-(4-methylbenzoyl)ethenyl)-: Similar structure but with a methyl group instead of a chlorine atom.

    4(3H)-Pyrimidinone, 3-(1-(4-fluorobenzoyl)ethenyl)-: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of 4(3H)-Pyrimidinone, 3-(1-(4-chlorobenzoyl)ethenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

108664-29-5

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyrimidin-4-one

InChI

InChI=1S/C13H9ClN2O2/c1-9(16-8-15-7-6-12(16)17)13(18)10-2-4-11(14)5-3-10/h2-8H,1H2

InChI Key

FNKSZCYWCKCZBX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=CC2=O

Origin of Product

United States

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